

Spectroscopic Analysis of Talbutal: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Talbutal*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Talbutal** (5-allyl-5-sec-butylbarbituric acid), a short-to-intermediate acting barbiturate. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of published, peer-reviewed NMR data specifically for **Talbutal**, the following data is representative of a 5,5-disubstituted barbituric acid, drawing parallels from its structural isomer, Butalbital.

1.1. Representative ^1H NMR Data for **Talbutal**

The proton NMR spectrum of **Talbutal** is expected to show distinct signals for the protons of the sec-butyl and allyl groups, as well as the N-H protons of the barbiturate ring.

Proton Assignment	Representative Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~ 8.0 - 9.0	Singlet (broad)	-
CH=CH ₂ (allyl)	~ 5.7 - 5.9	Multiplet	-
CH=CH ₂ (allyl)	~ 5.0 - 5.2	Multiplet	-
CH ₂ -CH=CH ₂ (allyl)	~ 2.6 - 2.8	Doublet	~ 7.0
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 2.0 - 2.2	Multiplet	-
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 1.1 - 1.3	Multiplet	-
CH ₃ -CH (sec-butyl)	~ 0.9 - 1.1	Doublet	~ 7.0
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 0.7 - 0.9	Triplet	~ 7.5

1.2. Representative ¹³C NMR Data for **Talbutal**

The carbon-13 NMR spectrum provides information on the different carbon environments within the **Talbutal** molecule.

Carbon Assignment	Representative Chemical Shift (δ , ppm)
C=O (barbiturate ring)	~ 170 - 185
CH=CH ₂ (allyl)	~ 130 - 135
CH=CH ₂ (allyl)	~ 115 - 120
C-5 (quaternary)	~ 55 - 65
CH ₂ -CH=CH ₂ (allyl)	~ 40 - 45
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 30 - 40
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 25 - 30
CH ₃ -CH (sec-butyl)	~ 15 - 20
CH(CH ₃)(CH ₂ CH ₃) (sec-butyl)	~ 10 - 15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Talbutal** is characterized by absorptions corresponding to the N-H and C=O bonds of the barbiturate ring, as well as the C=C bond of the allyl group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3200 (broad)	N-H stretch	Amide (barbiturate ring)
~ 3100	C-H stretch (sp ²)	Alkene (allyl group)
~ 2970, 2880	C-H stretch (sp ³)	Alkyl (sec-butyl group)
~ 1700-1750 (strong, multiple bands)	C=O stretch	Amide/Ureide (barbiturate ring)
~ 1640	C=C stretch	Alkene (allyl group)
~ 1460, 1380	C-H bend	Alkyl (sec-butyl group)
~ 920, 990	=C-H bend (out-of-plane)	Alkene (allyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) mode, barbiturates like **Talbutal** are known to undergo significant fragmentation.^[1]

m/z	Proposed Fragment Ion	Notes
224	$[C_{11}H_{16}N_2O_3]^+$	Molecular ion (M^+), often of low abundance in EI.
167	$[M - C_4H_9]^+$	Loss of the sec-butyl group. ^[2]
153	$[M - C_5H_7]^+$	Likely involves rearrangement and loss from the sec-butyl and allyl groups. ^[2]
124	$[C_6H_6N_2O_2]^+$	Fragmentation of the barbiturate ring. ^[2]
97	$[C_6H_{13}]^+$	Fragment corresponding to the sec-butyl and part of the allyl group. ^[2]

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Talbutal** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- Set the relaxation delay to at least 1-2 seconds.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

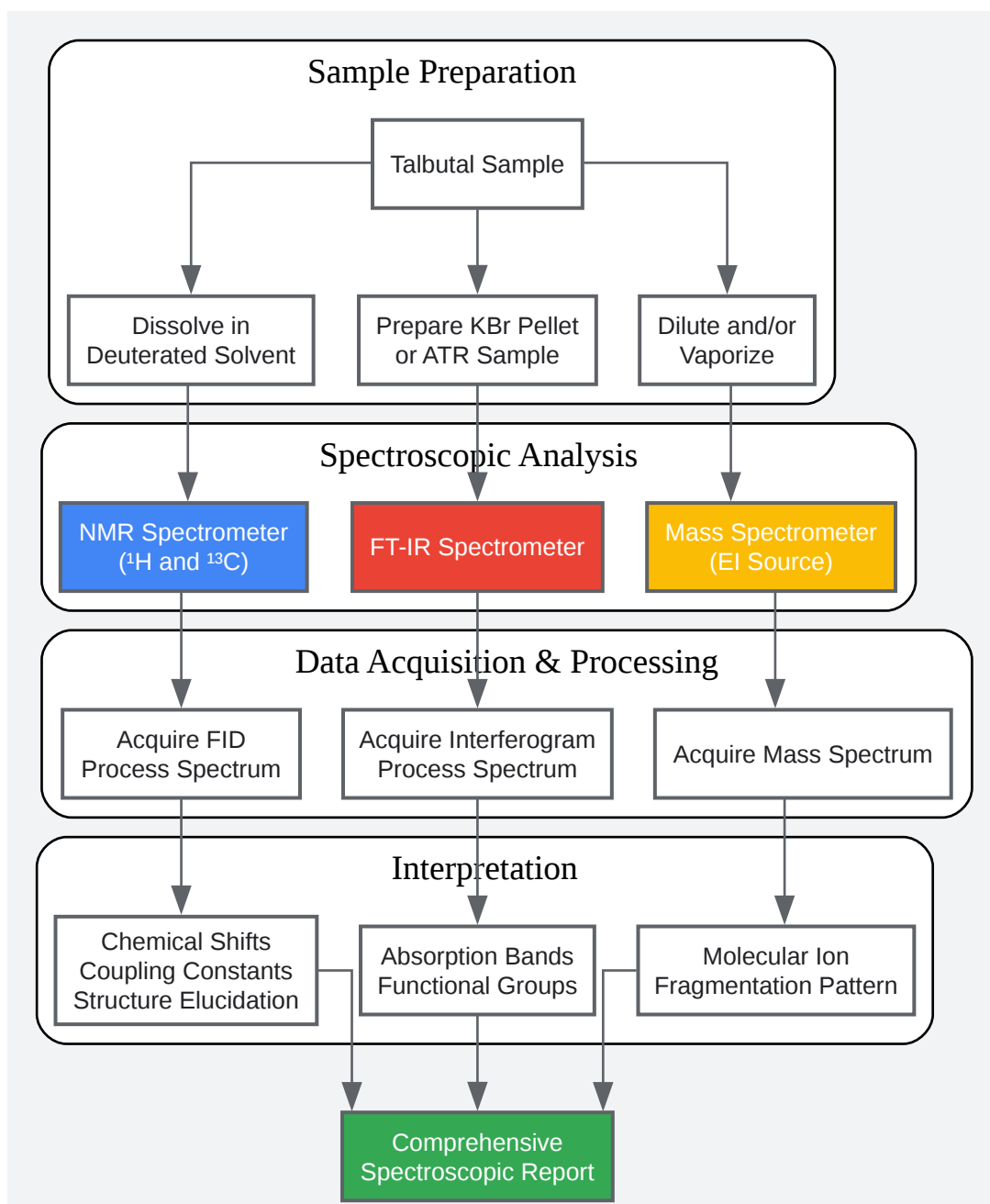
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **Talbutal** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O absorptions.
- Sample Spectrum: Place the **Talbutal** KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

4.3. Electron Ionization Mass Spectrometry (EI-MS)

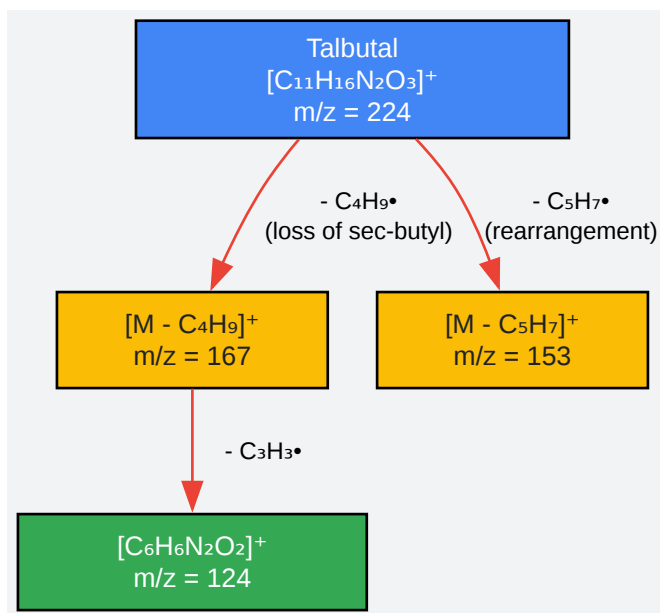
- **Sample Introduction:** Introduce a small amount of **Talbutal** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their abundance to generate the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce structural information.

Visualizations



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Caption: General workflow for the spectroscopic analysis of a chemical compound like **Talbutal**.



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Caption: Proposed mass spectral fragmentation pathway for **Talbutal** under Electron Ionization (EI).

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References

- 1. [faa.gov](https://www.faa.gov) [[faa.gov](https://www.faa.gov)]
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